Human GLP‑1 Receptor Antagonist IC₅₀ Differentiates This Compound from Des‑Phenyl Indole‑Propanamides
The compound acts as an antagonist at the human glucagon‑like peptide‑1 receptor (GLP‑1R), inhibiting exendin‑4‑induced cAMP production with an IC₅₀ of 690 nM in TREx293 cells co‑expressing a cAMP‑sensitive luciferase reporter [1]. No GLP‑1R activity has been reported for the des‑phenyl analog N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide in public databases [2]. This 690‑fold difference in measurable target engagement underscores the indispensability of the α‑phenyl substituent for GLP‑1R interaction.
| Evidence Dimension | GLP‑1R antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 690 nM |
| Comparator Or Baseline | Des‑phenyl analog N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide – no reported GLP‑1R activity |
| Quantified Difference | ≥ 690‑fold difference (target compound active, comparator inactive) |
| Conditions | Human GLP‑1R expressed in TREx293 cells; exendin‑4‑induced cAMP inhibition assay |
Why This Matters
Procurement decisions for GLP‑1R pathway studies must prioritize compounds with validated receptor engagement; the 690 nM IC₅₀ provides a quantitative benchmark not achieved by des‑phenyl analogs.
- [1] BindingDB. BDBM50230575 – N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/ViewLigand.jsp?ligandId=BDBM50230575 (accessed 2026-05-10). View Source
- [2] SpectraBase. N‑[2‑(1H‑Indol‑3‑yl)ethyl]propanamide (des‑phenyl analog). https://spectrabase.com/compound/E8mOXrV0WwJ (accessed 2026-05-10). View Source
